N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Catalog No.
S12759449
CAS No.
M.F
C12H9BrN2O3
M. Wt
309.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(6-Bromo-1-nitro-2-naphthyl)acetamide

Product Name

N-(6-Bromo-1-nitro-2-naphthyl)acetamide

IUPAC Name

N-(6-bromo-1-nitronaphthalen-2-yl)acetamide

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

InChI

InChI=1S/C12H9BrN2O3/c1-7(16)14-11-5-2-8-6-9(13)3-4-10(8)12(11)15(17)18/h2-6H,1H3,(H,14,16)

InChI Key

VLPCMJUXIVYJAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C2=C(C=C1)C=C(C=C2)Br)[N+](=O)[O-]

N-(6-Bromo-1-nitro-2-naphthyl)acetamide is a poly-functionalized naphthalene derivative designed for use as a high-purity synthetic intermediate. Its structure incorporates three key functionalities for multi-step synthesis: a reducible nitro group, a stable acetamido protecting group, and a C-6 bromine atom positioned for cross-coupling reactions. This specific arrangement of functional groups is engineered to provide precise regiochemical control in the synthesis of complex downstream targets such as specialized dyes, functional materials, and pharmaceutical building blocks, where the sequence of reactions and positional isomer purity are critical process parameters. [REFS-1, REFS-2]

Substituting this compound with simpler analogs introduces significant process control and yield risks. Using the unprotected amine precursor, 6-bromo-1-nitro-2-naphthylamine, exposes a reactive primary amine that can lead to undesired side-reactions and lower stability under various synthetic conditions. Opting for the non-brominated analog, N-(1-nitro-2-naphthyl)acetamide, eliminates the essential C-6 position handle required for late-stage molecular diversification via cross-coupling chemistry. [1] Attempting to introduce these functional groups in a different order on a simpler naphthalene core often results in difficult-to-separate isomeric mixtures, compromising final product purity and escalating downstream purification costs. The specific architecture of N-(6-Bromo-1-nitro-2-naphthyl)acetamide is therefore crucial for syntheses demanding high regiochemical fidelity and predictable reactivity.

Precursor for High-Yield, Regioselective Naphthalene Diamine Synthesis

The primary utility of the acetamido group is to enable the selective reduction of the C-1 nitro group to an amine without affecting the C-2 position. Chemical reduction (e.g., with SnCl2/HCl) of N-(6-Bromo-1-nitro-2-naphthyl)acetamide proceeds cleanly to yield the corresponding 1-amino-2-acetamido derivative. [1] In contrast, attempting a similar partial reduction on a comparator like 6-bromo-1,2-dinitronaphthalene often results in mixtures of the 1-amino-2-nitro and 1-nitro-2-amino isomers, alongside the fully reduced diamine, significantly complicating purification and reducing the yield of the desired mono-reduced product. [2]

Evidence DimensionYield of pure mono-amino intermediate
Target Compound Data>90% (via selective reduction of nitro group)
Comparator Or Baseline6-Bromo-1,2-dinitronaphthalene (hypothetical comparator): Typically 40-60% yield of a single mono-reduced isomer after chromatographic separation.
Quantified DifferencePotentially >30% improvement in isolated yield of the target regioisomer, avoiding costly purification.
ConditionsStandard chemical reduction conditions (e.g., SnCl2, Na2S, or catalytic hydrogenation).

For multi-step syntheses, this compound provides a more efficient and cost-effective route to specific 1,2-diaminonaphthalene isomers, reducing waste and purification labor.

Enables Orthogonal Synthesis via a Stable C-Br Coupling Handle

The bromine atom at the C-6 position serves as a robust and versatile reaction site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This position is electronically distinct and sterically accessible. [1] The des-bromo analog, N-(1-nitro-2-naphthyl)acetamide, completely lacks this functionality. A procurement decision for the des-bromo analog would render any planned C-6 functionalization impossible, forcing a complete redesign of the synthetic route, likely from an earlier, more expensive starting material.

Evidence DimensionSuitability for C-6 Cross-Coupling
Target Compound DataYes (stable C-Br bond available for reactions)
Comparator Or BaselineN-(1-Nitro-2-naphthyl)acetamide: No (lacks the required bromine handle)
Quantified DifferenceQualitative but absolute: provides a critical reaction vector unavailable in the non-brominated analog.
ConditionsTypical Pd-catalyzed cross-coupling conditions.

This compound is the correct choice for synthetic campaigns that require late-stage diversification at the naphthalene C-6 position, a common strategy in materials science and drug discovery.

Superior Process Stability and Handling Over Unprotected Amine Precursor

The acetamido group provides critical protection of the C-2 amine, rendering it significantly less nucleophilic and less susceptible to oxidation compared to its unprotected precursor, 6-bromo-1-nitro-2-naphthylamine. Aromatic amines are known to be sensitive to air and light and can undergo undesired side reactions under the acidic or electrophilic conditions often used in subsequent steps. The acetylated form exhibits improved thermal stability and is compatible with a broader range of solvents and reagents, ensuring better reproducibility and process control in scaled-up laboratory or pilot-plant settings.

Evidence DimensionCompatibility with Subsequent Electrophilic Reactions
Target Compound DataHigh (Amide is stable to many conditions)
Comparator Or Baseline6-Bromo-1-nitro-2-naphthylamine (unprotected amine): Low (Prone to side reactions, oxidation, and polymerization)
Quantified DifferenceAvoidance of common failure modes associated with unprotected aromatic amines, leading to higher overall process yield.
ConditionsGeneral synthetic transformations, storage, and handling.

Procuring the acetyl-protected compound reduces the risk of batch failure and simplifies handling, making it a more reliable raw material for complex, multi-step manufacturing processes.

Precursor for Asymmetric, Multi-Substituted Naphthalene Ligands

This compound is the right choice for synthesizing chiral ligands or advanced materials where a defined, non-symmetric substitution pattern is required. The orthogonal C-Br and C-NH2 (post-reduction) handles allow for sequential, directed introduction of different functional groups at the C-1 and C-6 positions, a task that is difficult to achieve with symmetric or less-functionalized precursors. [1]

Synthesis of Regiospecific Azo Dyes and Functional Pigments

As a precursor to 6-bromo-1,2-diaminonaphthalene derivatives, this compound is ideal for creating specialized azo dyes. Following reduction of the nitro group and hydrolysis of the amide, the resulting ortho-diamine can be used to form heterocyclic systems or, after diazotization of the C-1 amine, coupled to form dyes where the C-6 bromo group can be used to tune electronic properties or act as an attachment point to a polymer. [2]

Building Block for Fragment-Based Drug Discovery

In medicinal chemistry, this intermediate provides a rigid naphthalene scaffold with three distinct points for diversification. A library of compounds can be generated by first performing a Suzuki coupling at the C-6 bromo position, followed by reduction of the nitro group and subsequent acylation or sulfonylation of the newly formed C-1 amine, enabling systematic exploration of the chemical space.

XLogP3

3.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.97965 g/mol

Monoisotopic Mass

307.97965 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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